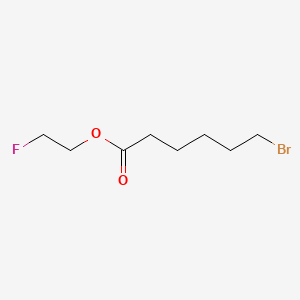
2-Fluoroethyl 5-bromopentanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoroethyl 5-bromopentanecarboxylate is an organic compound that belongs to the class of fluoroalkyl esters It is characterized by the presence of a fluoroethyl group and a bromopentanecarboxylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl 5-bromopentanecarboxylate typically involves the esterification of 5-bromopentanecarboxylic acid with 2-fluoroethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoroethyl 5-bromopentanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The fluoroethyl group can be oxidized to form fluoroacetic acid derivatives under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of 5-substituted pentanecarboxylates.
Reduction: Formation of 5-bromopentanol.
Oxidation: Formation of fluoroacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluoroethyl 5-bromopentanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to the presence of the fluoroethyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Fluoroethyl 5-bromopentanecarboxylate involves its interaction with specific molecular targets, depending on its application. In biochemical studies, the fluoroethyl group can act as a mimic of natural substrates, allowing the compound to bind to enzymes or receptors with high specificity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoroethyl acetate
- 5-Bromopentanecarboxylic acid
- 2-Fluoroethyl 3-bromopropionate
Uniqueness
2-Fluoroethyl 5-bromopentanecarboxylate is unique due to the combination of the fluoroethyl and bromopentanecarboxylate groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. The presence of both fluorine and bromine atoms also imparts distinct physicochemical properties, such as increased lipophilicity and potential for halogen bonding interactions.
Eigenschaften
CAS-Nummer |
407-48-7 |
|---|---|
Molekularformel |
C8H14BrFO2 |
Molekulargewicht |
241.10 g/mol |
IUPAC-Name |
2-fluoroethyl 6-bromohexanoate |
InChI |
InChI=1S/C8H14BrFO2/c9-5-3-1-2-4-8(11)12-7-6-10/h1-7H2 |
InChI-Schlüssel |
VQHIYCJLLDFMMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)OCCF)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















